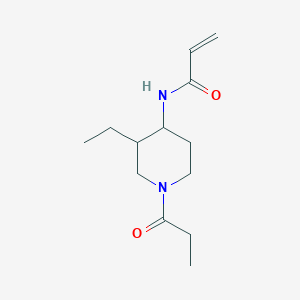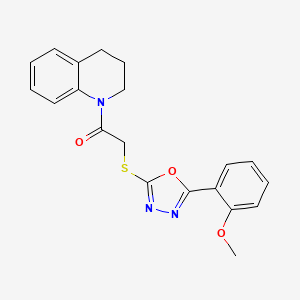
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide, also known as EPPI, is a chemical compound that has been studied for its potential applications in scientific research. This molecule is a piperidine derivative that has a propenamide group attached to its nitrogen atom. EPPI has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is thought to act as a modulator of various receptors in the brain and body. It has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor, among others. By modulating the activity of these receptors, N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide may affect various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has been shown to exhibit interesting biochemical and physiological effects. For example, it has been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has also been shown to increase the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation.
実験室実験の利点と制限
One advantage of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is its high affinity for various receptors, which makes it a potentially useful tool for investigating their roles in various physiological processes. However, one limitation is that N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is a relatively complex molecule to synthesize, which may limit its availability for use in experiments.
将来の方向性
There are several potential future directions for research on N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide. One area of interest is its potential as a tool for investigating the roles of various receptors in the brain and body. Another potential direction is the investigation of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide's effects on various physiological processes, such as pain sensation and reward processing. Additionally, further research is needed to optimize the synthesis of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide and to develop more efficient methods for its production.
合成法
The synthesis of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide can be achieved through a multistep process. The first step involves the reaction of 3-ethyl-4-piperidone with propargyl bromide to form N-(3-ethyl-1-propynyl)piperidin-4-one. This intermediate is then reacted with acetic anhydride to form N-(3-ethyl-1-propynyl)piperidin-4-ol, which is subsequently reacted with propionyl chloride to form N-(3-ethyl-1-propynyl)piperidin-4-yl propionate. Finally, this compound is reacted with acetic acid and acetic anhydride to form N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide.
科学的研究の応用
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has been studied for its potential applications in scientific research. One area of interest is its potential as a ligand for various receptors, including the dopamine D2 receptor and the sigma-1 receptor. N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has been shown to exhibit high affinity for these receptors, making it a potential tool for investigating their roles in various physiological processes.
特性
IUPAC Name |
N-(3-ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-4-10-9-15(13(17)6-3)8-7-11(10)14-12(16)5-2/h5,10-11H,2,4,6-9H2,1,3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAJYMBPIDJHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1NC(=O)C=C)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)
![N-[4-[2-(Methylsulfonylmethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2509807.png)
![3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2509808.png)




![2-(ethyl{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2509813.png)



![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)
